![molecular formula C8H8N2O4 B2405153 2-[(1-Methylpyrazol-4-YL)methylidene]propanedioic acid CAS No. 1820736-56-8](/img/structure/B2405153.png)
2-[(1-Methylpyrazol-4-YL)methylidene]propanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-[(1-Methylpyrazol-4-YL)methylidene]propanedioic acid can be analyzed using various spectroscopic techniques such as NMR and HPLC . For example, a related compound was analyzed using 1H NMR and 13C NMR .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-[(1-Methylpyrazol-4-YL)methylidene]propanedioic acid can be determined using various analytical techniques . The compound has a molecular weight of 196.16 and a molecular formula of C8H8N2O4 .Scientific Research Applications
Synthesis of Platinum (II) Complexes
This compound can be used in the synthesis of platinum (II) complexes . In a recent study, the title compound was synthesized via the reaction of an aryl-substituted pyrazole with potassium tetrachloroplatinate, followed by the reaction of the postulated intermediate chloro-bridged dimer with a pyrazole-containing 1,3-diketonate ligand .
Organic Light-Emitting Diodes (OLEDs)
The synthesized platinum (II) complex exhibits green fluorescence with a maximum at 514 nm . This makes it a potential candidate for use in organic light-emitting diodes (OLEDs). The photophysical and photochemical properties of Pt (II) complexes are strongly dependent on the type of the coordinating ligands .
Photovoltaic Devices
Platinum-group metal complexes are the most important family of phosphor material for modern photovoltaic devices . The combination of a Pt (II) core with organic ligands can lead to the formation of a wide variety of complexes with intriguing properties .
Fine-Tuning Electronic and Photophysical Parameters
The variety of suitable C^N ligands for successful and stable complexation is constantly expanding, providing the ability to fine-tune the electronic and photophysical parameters of Pt (II) complexes .
Environmental Applications
While not directly mentioned in the search results, similar compounds have been noted for their potential environmental applications. Further research could reveal similar uses for “2-[(1-Methylpyrazol-4-YL)methylidene]propanedioic acid”.
Potential Therapeutic Applications
Again, while not directly mentioned in the search results, similar compounds have been noted for their potential therapeutic applications. As research progresses, it’s possible that “2-[(1-Methylpyrazol-4-YL)methylidene]propanedioic acid” could find uses in this field as well.
Mechanism of Action
The mechanism of action of 2-[(1-Methylpyrazol-4-YL)methylidene]propanedioic acid is not well-understood at this time. Further studies are required to elucidate its potential therapeutic and environmental applications.
properties
IUPAC Name |
2-[(1-methylpyrazol-4-yl)methylidene]propanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-10-4-5(3-9-10)2-6(7(11)12)8(13)14/h2-4H,1H3,(H,11,12)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHPIBFZWYGQAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C=C(C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-Methylpyrazol-4-YL)methylidene]propanedioic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2405070.png)
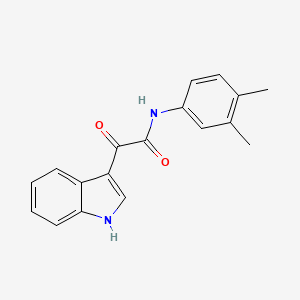

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2405077.png)
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2405078.png)
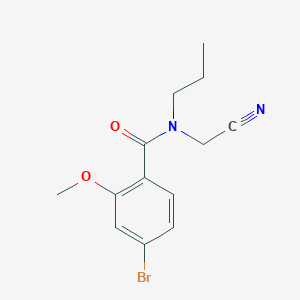
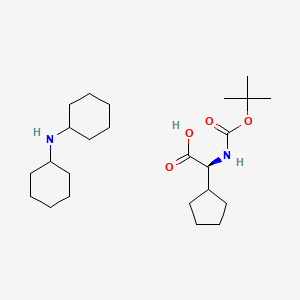
![1-ethyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2405086.png)
![1-(Azepan-1-yl)-2-[methyl(prop-2-ynyl)amino]ethanone](/img/structure/B2405088.png)
![5-Chloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2405089.png)

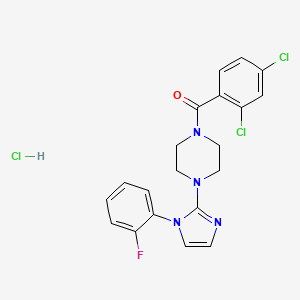
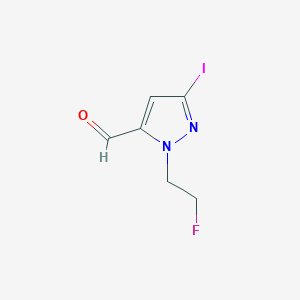
![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2405093.png)